molecular formula C10H15ClF4N2O B2797092 2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one CAS No. 2411296-63-2

2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one

Cat. No.: B2797092
CAS No.: 2411296-63-2
M. Wt: 290.69
InChI Key: FVDPUDDHQNKPAP-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one is a complex organic compound characterized by its unique chemical structure. This compound features a chloro group, a piperazine ring, and a tetrafluoropropyl group, making it a valuable substance in various scientific and industrial applications.

Properties

IUPAC Name

2-chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClF4N2O/c1-7(11)8(18)17-4-2-16(3-5-17)6-10(14,15)9(12)13/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDPUDDHQNKPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC(C(F)F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine is first reacted with 2,2,3,3-tetrafluoropropyl chloride under controlled conditions to introduce the fluorinated propyl group. Subsequently, the chloro group is added to the resulting compound through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. Continuous flow processes and automated systems are often employed to maintain consistency and efficiency in the production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, 2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding affinity and specificity of certain receptors.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-2,3,3,3-tetrafluoropropyl methacrylate

  • 4-(2,2,3,3-tetrafluoropropyl)morpholine

  • Succinic acid, 2-chloro-6-fluorophenyl 2,2,3,3-tetrafluoropropyl ester

Uniqueness: 2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one stands out due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its unique structure allows for diverse applications in scientific research and industry, making it a valuable compound in various fields.

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